molecular formula C15H15F3N2O4 B6661148 2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid

2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid

Cat. No.: B6661148
M. Wt: 344.29 g/mol
InChI Key: RUMCLPYCMPNNLL-UHFFFAOYSA-N
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Description

2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid is a synthetic organic compound that features a trifluoroethyl group, a pyrrolidine ring, and an anilinoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Coupling with Anilinoacetic Acid: The final step involves coupling the pyrrolidine derivative with anilinoacetic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its trifluoroethyl group imparts unique properties that can be exploited in the development of new materials with specific functionalities.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism by which 2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can interact with hydrophobic pockets in the target molecule. This combination of interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)propionic acid
  • 2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)butanoic acid

Uniqueness

Compared to similar compounds, 2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid stands out due to its specific combination of functional groups, which can result in unique chemical and biological properties. The presence of the trifluoroethyl group, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O4/c16-15(17,18)9-19-7-10(6-12(19)21)14(24)20(8-13(22)23)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMCLPYCMPNNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(F)(F)F)C(=O)N(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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